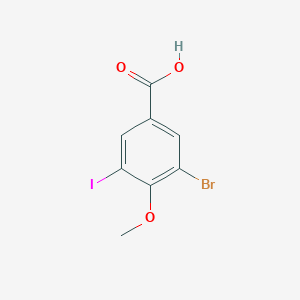

3-Bromo-5-iodo-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-iodo-4-methoxybenzoic acid is an organic compound characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common route includes:

Bromination: Starting with 4-methoxybenzoic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

Iodination: The brominated intermediate is then subjected to iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Continuous flow reactors: for better control over reaction conditions.

Catalysts and solvents: that enhance yield and purity.

Purification techniques: like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: Both bromine and iodine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the aromatic ring can undergo reduction reactions.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of halogens.

Common Reagents and Conditions:

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Coupling: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).

Major Products:

Substitution: Formation of methoxy-substituted derivatives.

Oxidation: Conversion to 3-bromo-5-iodo-4-carboxybenzoic acid.

Coupling: Formation of biaryl compounds with various substituents.

Chemistry:

Building Blocks: Used as a precursor in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.

Medicine:

Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry:

Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-iodo-4-methoxybenzoic acid exerts its effects depends on the context of its application:

In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate various organic transformations.

In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

- 3-Bromo-4-methoxybenzoic acid

- 5-Iodo-4-methoxybenzoic acid

- 3-Bromo-5-chloro-4-methoxybenzoic acid

Comparison:

- Reactivity: The presence of both bromine and iodine in 3-Bromo-5-iodo-4-methoxybenzoic acid makes it more versatile in coupling reactions compared to its mono-halogenated counterparts.

- Applications: Its unique combination of functional groups allows for broader applications in synthesis and medicinal chemistry.

This compound stands out due to its dual halogenation, offering unique reactivity and application potential in various scientific fields.

Biological Activity

3-Bromo-5-iodo-4-methoxybenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6BrI O2

- Molecular Weight : 307.94 g/mol

- Melting Point : 219-221 °C

The compound features a methoxy group (-OCH3) and two halogen substituents (bromine and iodine), which are known to influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of halogenated benzoic acids, including this compound. These compounds have shown significant activity against various bacterial strains. For example, derivatives with similar structures exhibited inhibition zones ranging from 20 mm to 25 mm against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 22 |

| This compound | Klebsiella pneumoniae | 25 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated benzoic acids have been studied in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 5 mM to 20 mM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action is thought to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

| Cell Line | IC50 (mM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The halogen substituents enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

- Anticancer Mechanism : In cancer cells, it may induce oxidative stress through ROS formation, disrupting mitochondrial function and triggering apoptotic pathways .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various halogenated benzoic acids, including derivatives of this compound. The results indicated that these compounds exhibited potent activity against multi-drug resistant strains, suggesting their potential application in developing new antimicrobial agents .

Study on Cytotoxic Effects

In another research effort, the cytotoxicity of several halogenated compounds was assessed using the MTT assay on human cancer cell lines. The findings revealed that certain derivatives had a higher selectivity for cancer cells over normal fibroblasts, indicating their potential as targeted anticancer therapies .

Properties

Molecular Formula |

C8H6BrIO3 |

|---|---|

Molecular Weight |

356.94 g/mol |

IUPAC Name |

3-bromo-5-iodo-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H6BrIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |

InChI Key |

MGYQQBQECFPLNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.